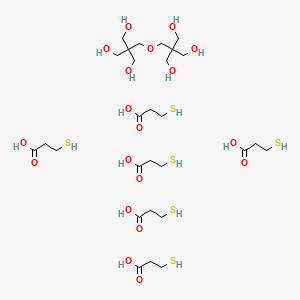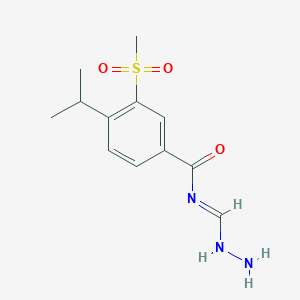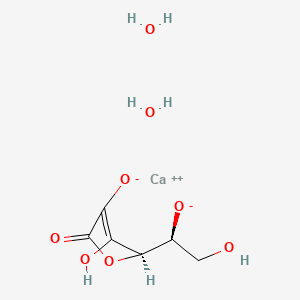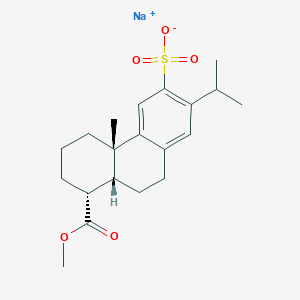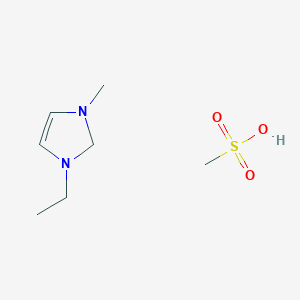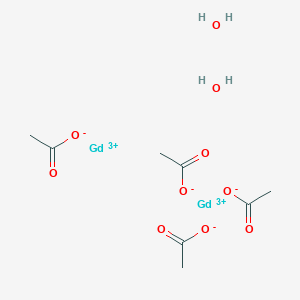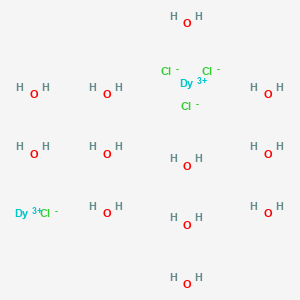
Acetic acid, 2-mercapto-, 1,1'-(1,2-ethanediyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2-mercapto-, 1,1’-(1,2-ethanediyl) ester, also known as ethylene di(S-thioacetate), is an organic compound with the molecular formula C6H10O4S2. This compound features two acetic acid moieties linked by a 1,2-ethanediyl bridge, with each acetic acid unit containing a mercapto group (–SH). It is primarily used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-mercapto-, 1,1’-(1,2-ethanediyl) ester typically involves the reaction of ethylene glycol with thioglycolic acid. The reaction proceeds under acidic conditions, often using a catalyst such as hydrochloric acid or sulfuric acid to facilitate esterification. The general reaction can be represented as:
HOCH2CH2OH+2HSCH2COOH→CH2(COOCH2SH)2+2H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The mercapto groups in the compound can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
R-SH+R’-SH→R-S-S-R’+2H++2e−
-
Reduction: : The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
R-COO-R’+4[H]→R-CH2OH+R’-OH
-
Substitution: : The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding thiol and carboxylic acid.
R-COO-R’+H2O→R-COOH+R’-OH
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Thiols and carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, acetic acid, 2-mercapto-, 1,1’-(1,2-ethanediyl) ester is used as a building block for synthesizing more complex molecules. Its mercapto groups make it a valuable reagent for introducing sulfur-containing functionalities into organic compounds.
Biology
In biological research, this compound can be used to study the effects of thiol-containing molecules on cellular processes. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antioxidant and anti-inflammatory activities. The presence of mercapto groups can enhance the bioactivity of these derivatives.
Industry
Industrially, this compound is used in the manufacture of polymers and resins. Its ability to form stable ester linkages makes it useful in producing materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which acetic acid, 2-mercapto-, 1,1’-(1,2-ethanediyl) ester exerts its effects involves the reactivity of its mercapto groups. These groups can participate in redox reactions, forming disulfide bonds that are crucial in various biochemical processes. The ester linkages also play a role in the compound’s stability and reactivity, influencing its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Thioglycolic acid (Mercaptoacetic acid): Similar in structure but lacks the 1,2-ethanediyl bridge.
Dithioglycolic acid: Contains two mercapto groups but differs in the arrangement of functional groups.
Ethylene glycol diacetate: Similar ester structure but lacks mercapto groups.
Uniqueness
Acetic acid, 2-mercapto-, 1,1’-(1,2-ethanediyl) ester is unique due to the presence of both ester and mercapto functionalities, which confer distinct chemical reactivity and potential applications. The 1,2-ethanediyl bridge provides structural rigidity and influences the compound’s physical properties.
This compound’s combination of functional groups makes it versatile for various applications in synthetic chemistry, biological research, and industrial processes.
Properties
IUPAC Name |
ethane-1,2-diol;2-sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2S.C2H6O2/c2*3-2(4)1-5;3-1-2-4/h2*5H,1H2,(H,3,4);3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJWMYRQUATKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)O.C(C(=O)O)S.C(C(=O)O)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-Carboxypropanoyl)oxy]cholan-24-oic acid](/img/structure/B8065589.png)

